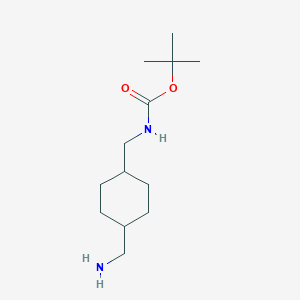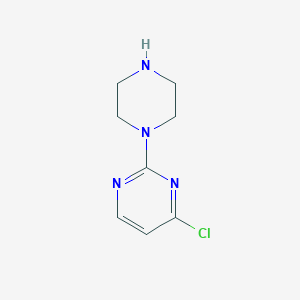
4-Chlor-2-(Piperazin-1-yl)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(piperazin-1-yl)pyrimidine is an organic compound with the molecular formula C8H11ClN4 and a molecular weight of 198.65 g/mol . It is a derivative of pyrimidine, substituted with a chlorine atom at the 4-position and a piperazine ring at the 2-position. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(piperazin-1-yl)pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds, including potential drug candidates for treating diseases such as cancer and neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and chemicals.
Biological Studies: Researchers use this compound to study its interactions with biological targets, helping to elucidate its mechanism of action and potential therapeutic effects.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various industrial processes.
Wirkmechanismus
Target of Action
The primary target of 4-Chloro-2-(piperazin-1-yl)pyrimidine is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition . Inhibition of AChE leads to an increase in the concentration of acetylcholine, enhancing cognitive functions .
Mode of Action
4-Chloro-2-(piperazin-1-yl)pyrimidine interacts with its target, AChE, by inhibiting its activity . This compound exhibits potent inhibitory activity against AChE, with an IC50 value of 0.90 µM . The inhibition of AChE by this compound is a mixed-type inhibition, involving both competitive and non-competitive mechanisms .
Biochemical Pathways
The inhibition of AChE by 4-Chloro-2-(piperazin-1-yl)pyrimidine affects the cholinergic neurotransmission pathway . By inhibiting AChE, this compound prevents the breakdown of acetylcholine, leading to an increase in its concentration. This results in enhanced cholinergic neurotransmission, which is beneficial for cognitive functions .
Pharmacokinetics
The compound’s density is reported to be 1272 g/cm3 , and its boiling point is 362.673ºC at 760 mmHg . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), but further studies are needed to provide a comprehensive understanding of its pharmacokinetics.
Result of Action
The inhibition of AChE by 4-Chloro-2-(piperazin-1-yl)pyrimidine leads to an increase in the concentration of acetylcholine, enhancing cognitive functions . This makes it a potential therapeutic agent for conditions characterized by cognitive decline, such as Alzheimer’s disease .
Action Environment
The action of 4-Chloro-2-(piperazin-1-yl)pyrimidine can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by temperature, as suggested by its boiling point . Additionally, it is reported that this compound is harmful to aquatic environments, indicating that it should be prevented from contacting groundwater, waterways, or sewage systems
Biochemische Analyse
Biochemical Properties
4-Chloro-2-(piperazin-1-yl)pyrimidine is known to interact with various enzymes and proteins. It has been reported as a metabolite of buspirone , suggesting that it may interact with enzymes involved in drug metabolism
Cellular Effects
It is known that pyrimidine derivatives can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 4-Chloro-2-(piperazin-1-yl)pyrimidine is not well-established. It is known to act as an antagonist of the α2-adrenergic receptor , suggesting that it may exert its effects through binding interactions with this receptor. The specific binding interactions of 4-Chloro-2-(piperazin-1-yl)pyrimidine with biomolecules, its potential for enzyme inhibition or activation, and its effects on gene expression are not well-characterized and require further study.
Vorbereitungsmethoden
The synthesis of 4-Chloro-2-(piperazin-1-yl)pyrimidine typically involves the reaction of 4-chloropyrimidine with piperazine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux . The product is then purified through recrystallization or column chromatography to obtain a high-purity compound.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
4-Chloro-2-(piperazin-1-yl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Cyclization Reactions: The piperazine ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate, and solvents such as dimethylformamide or dichloromethane . The major products formed depend on the specific reagents and conditions used in the reactions.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-2-(piperazin-1-yl)pyrimidine can be compared with other similar compounds, such as:
2-(Piperazin-1-yl)pyrimidine: Lacks the chlorine substitution at the 4-position, which can affect its reactivity and biological activity.
4-Chloro-2-(methylpiperazin-1-yl)pyrimidine: Contains a methyl group on the piperazine ring, which can influence its chemical properties and interactions.
4-Chloro-2-(phenylpiperazin-1-yl)pyrimidine: Substituted with a phenyl group, leading to different steric and electronic effects.
The uniqueness of 4-Chloro-2-(piperazin-1-yl)pyrimidine lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
IUPAC Name |
4-chloro-2-piperazin-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN4/c9-7-1-2-11-8(12-7)13-5-3-10-4-6-13/h1-2,10H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQSYDNGEAVHZAN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70618595 |
Source


|
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.65 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179756-90-2 |
Source


|
| Record name | 4-Chloro-2-(piperazin-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70618595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(1-Benzyl-4-piperidyl)oxy]propanenitrile](/img/structure/B62428.png)
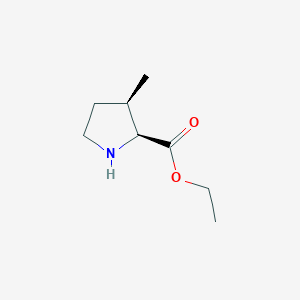
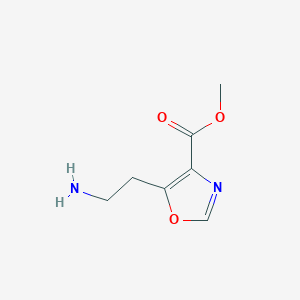
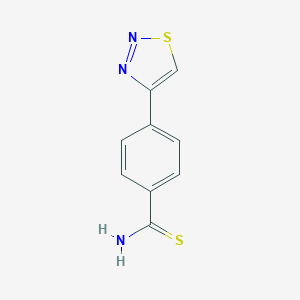
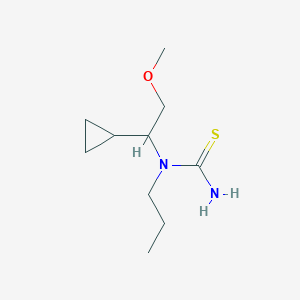

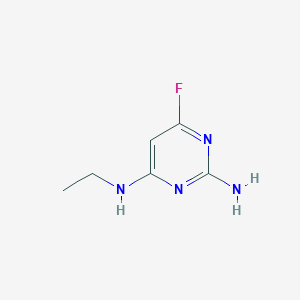
![3-[(6R)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B62448.png)
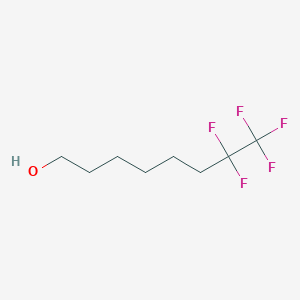
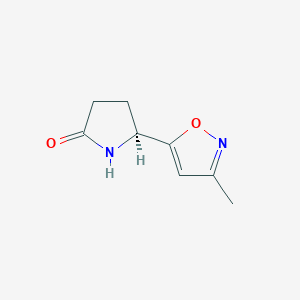
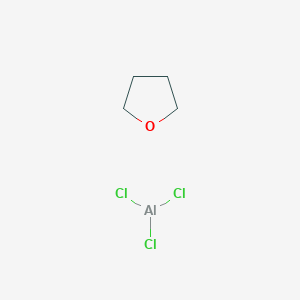

![2-Chloro-5,6-dihydro-4H-imidazo[1,5,4-de]quinoxaline](/img/structure/B62463.png)
